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molecular formula C10H10Cl2N2O2 B2487092 Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester CAS No. 35229-83-5

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester

Cat. No. B2487092
M. Wt: 261.1
InChI Key: WVPOBGCCBQMLJN-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883789B2

Procedure details

12.2 g (149 mmol) sodium acetate trihydrate was added to a solution of 15.5 g (94.1 mmol) ethyl 2-chloroacetoacetate in 300 mL ethanol. The solution was cooled to 0° C. A parallel reaction consisted of the addition of an ice-cold aqueous solution of 6.49 g (94.1 mmol) sodium nitrite in 30 mL water to a solution of 10.0 g (78.4 mol) 3-chloro-phenylamine in 75 mL 6N aqueous HCl. The cold solution of phenyldiazonium chloride was then added to the ester mixture at 0° C. and stirred for 3 h at 0° C. The resulting mixture was diluted with water and ice and stirred for 2 h at 0° C. The precipitate was filtered off, washed with water, dried and used without further purification for the next synthesis step (yield: 13.0 g (64%)).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.49 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.C([O-])(=O)C.[Na+].[Cl:9][CH:10](C(C)=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12].N([O-])=O.[Na+].[Cl:23][C:24]1[CH:25]=[C:26]([NH2:30])[CH:27]=[CH:28][CH:29]=1.[Cl-].C1([N+:38]#N)C=CC=CC=1>C(O)C.O.Cl>[Cl:9][C:10](=[N:38][NH:30][C:26]1[CH:27]=[CH:28][CH:29]=[C:24]([Cl:23])[CH:25]=1)[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2.3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
15.5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.49 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[N+]#N
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A parallel reaction
STIRRING
Type
STIRRING
Details
stirred for 2 h at 0° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
used without further purification for the next synthesis step (yield: 13.0 g (64%))

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC(C(=O)OCC)=NNC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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